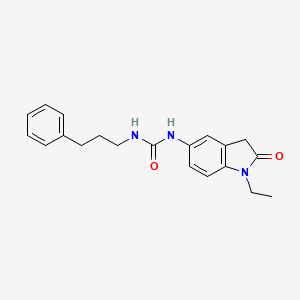

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

A novel methodology for synthesizing urea derivatives involves the combination of 2-indolinone, aromatic aldehyde, and urea or thiourea in the presence of p-TsOH in EtOH, offering a simple and efficient route to synthesize a range of derivatives including those similar to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea. This process allows for the production of these compounds in good yields without the need for chromatography, signifying its utility in developing potential pharmaceutical compounds and materials for various applications (Yan, Lei, & Hu, 2014).

Antioxidant Properties

Research into asymmetric bis-isatin derivatives, which are structurally related to this compound, has explored their antioxidant properties. These studies reveal that certain bis-isatin derivatives containing urea moiety exhibit moderate to significant antioxidant activities, assessed through CUPRAC and ABTS assays. The findings underscore the potential of these derivatives in antioxidant applications, highlighting the relevance of structural modifications to enhance bioactivity (Yakan et al., 2021).

Antiepileptic Screening

In the quest for new antiepileptic agents, derivatives of this compound have been evaluated for their efficacy. Preliminary screenings using the MES and scPTZ tests have identified compounds showing significant activity, comparable to or surpassing that of traditional antiepileptic drugs. This research demonstrates the potential of these derivatives in developing new treatments for epilepsy (Prakash & Raja, 2011).

Supramolecular Gelators

The exploration of quinoline urea derivatives for their gelator behavior in forming Ag-complexes opens new avenues in the design of supramolecular structures. Such studies contribute to the understanding of molecular self-assembly and its implications for material science, indicating the versatility of urea derivatives in creating novel materials with potential applications in various fields (Braga et al., 2013).

Immunotherapy for Colorectal Cancer

Research into (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea derivatives has identified compounds with potent CSF-1R inhibitory activity, offering new strategies for colorectal cancer immunotherapy. These compounds have demonstrated significant in vitro and in vivo efficacy in inhibiting cancer progression, suggesting their potential as candidates for clinical development in cancer treatment (Lv et al., 2021).

Propiedades

IUPAC Name |

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-2-23-18-11-10-17(13-16(18)14-19(23)24)22-20(25)21-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDAZGGBXJDLRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)

![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)

![2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2398204.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)